Product packaging for Methylenedioxypyrovalerone, (S)-(Cat. No.:CAS No. 1388142-28-6)

Methylenedioxypyrovalerone, (S)-

Cat. No.: B12761774
CAS No.: 1388142-28-6
M. Wt: 275.34 g/mol
InChI Key: SYHGEUNFJIGTRX-ZDUSSCGKSA-N
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Description

Methylenedioxypyrovalerone, (S)- is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methylenedioxypyrovalerone, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylenedioxypyrovalerone, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO3 B12761774 Methylenedioxypyrovalerone, (S)- CAS No. 1388142-28-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1388142-28-6

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(2S)-1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C16H21NO3/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14/h6-7,10,13H,2-5,8-9,11H2,1H3/t13-/m0/s1

InChI Key

SYHGEUNFJIGTRX-ZDUSSCGKSA-N

Isomeric SMILES

CCC[C@@H](C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Origin of Product

United States

Scientific Context and Stereochemical Significance of S Methylenedioxypyrovalerone

Historical Trajectory of Methylenedioxypyrovalerone Research

Methylenedioxypyrovalerone (MDPV) was initially synthesized in the 1960s by the pharmaceutical company Boehringer Ingelheim. wikipedia.orgcreative-diagnostics.com Despite its early creation, it remained a relatively obscure compound within the scientific community for several decades. wikipedia.org It wasn't until the mid-2000s that MDPV began to garner significant attention, primarily as a compound of interest in forensic and pharmacological research due to its emergence as a designer drug. wikipedia.orgnih.gov

MDPV is a synthetic cathinone (B1664624), structurally related to pyrovalerone, a compound that was developed in the 1960s and has been used for treating chronic fatigue and as an anorectic. wikipedia.org The key structural feature of MDPV and related compounds is the presence of a pyrrolidine (B122466) ring, which is crucial for their potent activity as transporter blockers at the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov

Initial research on MDPV focused on its potent stimulant effects and its mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.orgcreative-diagnostics.com Subsequent studies delved deeper into its pharmacology, revealing that MDPV is a potent inhibitor of DAT and NET with negligible effects on the serotonin (B10506) transporter (SERT). nih.govnih.gov This pharmacological profile is more akin to cocaine than to amphetamine-like releasing agents. nih.gov

A significant turning point in MDPV research was the investigation into its stereochemistry. Like many psychoactive substances, MDPV possesses a chiral center, meaning it exists as two enantiomers, (S)-MDPV and (R)-MDPV. nih.govnih.gov Early pharmacological data were obtained using the racemic mixture, which contains equal amounts of both enantiomers. nih.gov However, the realization that enantiomers can have vastly different pharmacological and toxicological profiles spurred researchers to resolve and study the individual isomers. nih.govmdpi.com This led to the discovery that the biological activity of racemic MDPV resides primarily with the (S)-enantiomer. nih.govnih.gov

The Role of Stereochemistry in the Pharmacology of Pyrovalerones: Focusing on (S)-Methylenedioxypyrovalerone

The study of stereochemistry is paramount in understanding the pharmacology of pyrovalerones, and (S)-Methylenedioxypyrovalerone serves as a prime example. The spatial arrangement of atoms in the (S)- and (R)-enantiomers of MDPV results in significant differences in their ability to interact with their biological targets, namely the dopamine and norepinephrine transporters.

Research has unequivocally demonstrated that the (S)-enantiomer of MDPV is the more potent and pharmacologically active form. nih.govnih.gov In vitro studies have consistently shown that (S)-MDPV has a much higher affinity for and is a more potent inhibitor of both DAT and NET compared to the (R)-enantiomer. nih.govnih.gov For instance, one study found that (S)-MDPV was approximately 200-fold more potent as a reuptake inhibitor at DAT and 80-fold more potent at NET than (R)-MDPV. nih.gov Another study reported that (S)-MDPV was 100 times more potent at inhibiting DAT than (R)-MDPV. nih.gov

This stereoselectivity is not unique to MDPV within the pyrovalerone class. Similar findings were reported for pyrovalerone itself, where the S-isomer is also much more potent as an inhibitor at DAT and NET compared to the R-isomer. nih.gov This suggests that the stereochemical configuration at the alpha-carbon is a critical determinant of the pharmacological activity for this class of compounds.

The profound difference in potency between the enantiomers means that the pharmacological effects of racemic MDPV are predominantly, if not entirely, attributable to the (S)-enantiomer. nih.govmdpi.com This has significant implications for understanding the compound's effects and for the development of potential therapeutic interventions.

Compound DAT Inhibition (EC50, nM) NET Inhibition (EC50, nM)
(S)-MDPV2.13Less potent than at DAT
(±)-MDPV (racemic)4.85Less potent than at DAT
(R)-MDPV382.80Less potent than at DAT
Data from assays of dopamine (DAT) and norepinephrine (NET) transporter uptake inhibition. nih.gov
Compound DAT Inhibition (IC50, nM) NET Inhibition (IC50, nM) SERT Inhibition (IC50, nM)
MDPV (racemic)4.1 (rat brain synaptosomes), 10 (HEK293 cells)26 (rat brain synaptosomes), 80 (HEK293 cells)3349 (rat brain synaptosomes), 2860 (HEK293 cells)
Data from in vitro monoamine reuptake inhibition assays. wikipedia.org

Synthetic Methodologies for S Methylenedioxypyrovalerone

Enantioselective Synthesis Strategies for (S)-Methylenedioxypyrovalerone

Directly synthesizing the (S)-enantiomer of Methylenedioxypyrovalerone (MDPV) with high enantiomeric purity presents a significant challenge in synthetic organic chemistry. While methods for the synthesis of racemic MDPV are established, literature detailing specific enantioselective routes to (S)-MDPV is less common. The synthesis of pyrovalerone analogues, including MDPV, often involves a multi-step process. psu.edu

One general approach to synthesizing cathinone (B1664624) derivatives, which could be adapted for an enantioselective synthesis of (S)-MDPV, involves the following key steps:

Starting Material: The synthesis typically begins with a substituted propiophenone (B1677668). For MDPV, this would be 3,4-methylenedioxypropiophenone. psu.edu

α-Bromination: The propiophenone undergoes bromination at the α-position to yield an α-bromoketone. acs.org

Amination: The resulting α-bromoketone is then reacted with the appropriate amine, in this case, pyrrolidine (B122466), to form the final cathinone derivative. psu.eduacs.org

To achieve an enantioselective synthesis of (S)-MDPV, a chiral auxiliary or a chiral catalyst would need to be introduced at a critical step to direct the stereochemistry of the newly formed chiral center.

Resolution of Racemic Methylenedioxypyrovalerone Enantiomers

A more frequently documented method for obtaining enantiomerically pure (S)-MDPV is through the resolution of a racemic mixture of MDPV. nih.govnih.gov This involves separating the two enantiomers, (S)-MDPV and (R)-MDPV, from a 50:50 mixture.

Chemical Resolution:

A notable method for the chiral resolution of racemic MDPV utilizes chiral resolving agents. nih.govnih.gov In one successful approach, (+)- and (-)-2′-bromotartranilic acid (BTA) were employed as resolving agents. nih.gov The process involves the formation of diastereomeric salts, which have different physical properties and can be separated.

The specific steps are as follows:

Salt formation between racemic MDPV and a single enantiomer of the resolving agent (e.g., (+)-BTA).

This reaction yields two diastereomeric salts: S-(-)-MDPV•(+)-BTA and R-(+)-MDPV•(+)-BTA.

Due to their different solubilities, these diastereomeric salts can be separated by fractional crystallization.

Once separated, the individual diastereomeric salts are treated to remove the resolving agent, yielding the pure enantiomers of MDPV. nih.gov

This non-chromatographic method has been shown to produce MDPV enantiomers with high enantiomeric excess (ee), greater than 96%. nih.govnih.gov The absolute configuration of the S-(-)-MDPV enantiomer was confirmed through single-crystal X-ray diffraction analysis of the S-(-)-MDPV•(+)-BTA salt. nih.gov

Chromatographic Resolution:

Liquid chromatography (LC) using chiral stationary phases (CSPs) is another powerful technique for separating the enantiomers of MDPV. mdpi.commdpi.com Various chiral columns and mobile phases have been investigated to optimize the separation.

Chiral Stationary PhaseMobile PhaseElution OrderReference
Daicel CHIRACEL OJHexane / Isopropanol / n-butylamine (99/1/0.1)R-(+)-MDPV then S-(-)-MDPV nih.gov
Tris-3,5-dimethylphenylcarbamate amyloseHexane:Ethanol:Diethylamine (97:3:0.1 v/v/v)S-(-)-MDPV then R-(+)-MDPV mdpi.com
Daicel® CHIRALPAK® IF-35 mM Ammonium Bicarbonate (pH 8.8) in Water/Acetonitrile (B52724) (10:90 v/v)(S)-MDPV then (R)-MDPV mdpi.com

These chromatographic methods have been successfully used for both analytical and semi-preparative separations of MDPV enantiomers, allowing for the collection of each enantiomer with high enantiomeric purity. mdpi.com

Precursor Chemistry and Synthetic Pathways to Methylenedioxypyrovalerone Derivatives

The synthesis of MDPV and its derivatives relies on readily available precursor chemicals. europa.eu The common starting material for many synthetic cathinones, including MDPV, is piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). nih.gov

A common synthetic route to racemic MDPV involves the following transformations:

Grignard Reaction: Piperonal is reacted with n-butylmagnesium chloride in a Grignard reaction to produce 1-(benzo[d] nih.govnih.govdioxol-5-yl)pentan-1-ol. nih.gov

Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone, 1-(benzo[d] nih.govnih.govdioxol-5-yl)pentan-1-one (3,4-methylenedioxypropiophenone). nih.gov

α-Bromination: This ketone is subsequently brominated at the alpha position. acs.org

Nucleophilic Substitution: Finally, the α-bromo ketone undergoes a nucleophilic substitution reaction with pyrrolidine to yield racemic MDPV. psu.edu

This general synthetic pathway can be adapted to produce a variety of MDPV derivatives by modifying the Grignard reagent or the amine used in the final step. psu.edunih.gov The synthesis of various homologs and regioisomers of MDPV has been reported, all starting from the common precursor, piperonal. nih.gov

The synthesis of pyrovalerone derivatives, in general, is considered to be relatively straightforward, with well-documented procedures available in the scientific literature. psu.edudiva-portal.org

Advanced Analytical Methodologies for S Methylenedioxypyrovalerone and Its Metabolites

Chromatographic Techniques for Chiral Separation and Quantification

Chromatographic methods are central to the analysis of (S)-MDPV, providing the necessary separation from its enantiomer and other matrix components for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective analysis of MDPV enantiomers. cbs.dk The development of chiral stationary phases has been instrumental in the successful separation of (S)-MDPV and (R)-MDPV. rsc.orgmdpi.com

One validated LC-MS/MS method for the chiral separation of four synthetic cathinones, including MDPV, in human whole blood utilizes a chiral column to differentiate the (R) and (S) enantiomers. cbs.dk This is critical as the two enantiomers are expected to have different pharmacological, pharmacokinetic, and metabolic properties. cbs.dk Another study successfully developed and validated an LC-MS/MS method for the quantitation of (R)-MDPV and (S)-MDPV in rat serum, achieving a linear dynamic range of 1–1000 ng/mL for each enantiomer. rsc.org This method employed reversed-phase chiral chromatography and demonstrated good stability of the enantiomers during sample processing. rsc.org

High-resolution mass spectrometry (HRMS) offers an additional layer of specificity and is particularly useful for identifying metabolites. A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method was developed to quantify MDPV and its primary metabolites, 3,4-dihydroxypyrovalerone (3,4-catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV), in human and rat plasma. nih.govnih.gov This method achieved low limits of detection (0.1 μg L⁻¹) and good accuracy. nih.govnih.gov The use of HRMS allows for accurate mass measurements, aiding in the confident identification of analytes.

Interactive Data Table: LC-MS/MS and HRMS Methods for (S)-MDPV Analysis

MethodAnalyte(s)MatrixKey FindingsReference(s)
Chiral LC-MS/MS(R)- and (S)-MDPV & other cathinonesHuman Whole BloodSuccessful chiral separation; highlights importance of enantiomer differentiation. cbs.dk
Chiral LC-MS/MS(R)-MDPV and (S)-MDPVRat SerumLinear dynamic range of 1–1000 ng/mL; good enantiomeric stability. rsc.org
LC-HRMSMDPV, 3,4-catechol-PV, 4-OH-3-MeO-PVHuman and Rat PlasmaLOD of 0.1 μg L⁻¹; accurate quantification of parent drug and metabolites. nih.govnih.gov
LC-MS/MSMDPVEquine PlasmaLOD of 2 pg/mL and LOQ of 5 pg/mL; high sensitivity for doping control. oup.com
LC-MS/MSMDPV and Mephedrone (B570743)UrineTotal run time of 4.2 minutes per sample; rapid and selective. hpst.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique in forensic analysis and has been successfully applied to the detection of MDPV. nih.govpjps.pkoup.com While often requiring derivatization to improve the chromatographic properties of the analytes, GC-MS provides excellent separation efficiency and characteristic fragmentation patterns for identification.

A GC-MS procedure was developed for the quantitative analysis of MDPV in urine, along with other common stimulants. nih.gov This method involved liquid-liquid extraction and derivatization with heptafluorobutyric acid anhydride, achieving a limit of quantification (LOQ) of 0.02 mg/L for MDPV. nih.gov Another study established a GC-MS method for the simultaneous determination of four designer drugs, including MDPV, in human blood, demonstrating good accuracy and precision. pjps.pk

The electron ionization (EI) mass spectra of MDPV are characterized by the formation of an abundant immonium ion at m/z 126, resulting from α-cleavage of the benzyl (B1604629) bond. researchgate.netresearchgate.net This characteristic fragment is crucial for its identification. However, the similarity of mass spectra among regioisomers can present a challenge, making chromatographic separation essential for unambiguous identification. researchgate.net

Interactive Data Table: GC-MS Methods for MDPV Analysis

MethodAnalyte(s)MatrixKey FindingsReference(s)
GC-MS with DerivatizationMDPV and other stimulantsUrineLOQ of 0.02 mg/L for MDPV. nih.gov
GC-MSMDPV and other designer drugsHuman BloodGood accuracy and precision for simultaneous analysis. pjps.pk
GC-MSSix synthetic cathinones including MDPVUrineLOQ of 50 ng/mL for MDPV. oup.com

Spectroscopic and Electrochemical Methods in Methylenedioxypyrovalerone Analysis

Beyond chromatography, other analytical techniques offer valuable insights into the structure and detection of MDPV.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of new psychoactive substances like MDPV. researchgate.netnih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity of atoms within the molecule.

Studies have utilized ¹H and ¹³C NMR spectroscopy to confirm the structure of the alkyl side chain and the position of the methylenedioxy group on the aromatic ring of MDPV. researchgate.netnih.gov The chemical shifts and coupling patterns observed in the NMR spectra provide unambiguous proof of the compound's structure, which is crucial for differentiating it from potential isomers. catbull.com For instance, the carbon atoms of the aliphatic side chain (C-3, C-4, and C-5) in MDPV have been observed at specific chemical shifts, confirming the unbranched nature of the side chain. catbull.com

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid, ambient ionization technique that allows for the analysis of samples with minimal to no preparation. nist.govojp.govbruker.com This makes it an attractive screening tool in forensic laboratories, especially for handling large numbers of samples. rsc.org

DART-MS has been successfully used for the detection and characterization of synthetic cathinones, including those in complex mixtures. rsc.org The technique provides easily interpretable mass spectra, often dominated by the protonated molecule [M+H]⁺. ojp.gov The speed and efficiency of DART-MS make it a valuable alternative to conventional chromatographic methods for the initial identification of MDPV in seized materials. rsc.org

Electrochemical Detection Methods and Sensor Development

Electrochemical methods offer a promising avenue for the rapid, sensitive, and portable detection of MDPV. researchgate.netmmu.ac.uk These techniques are based on the oxidation or reduction of the analyte at an electrode surface.

The electrochemical behavior of MDPV has been studied using cyclic voltammetry, revealing irreversible oxidation processes. researchgate.net This has led to the development of electrochemical sensors for its detection. For instance, a method using adsorptive stripping differential pulse voltammetry at a carbon screen-printed electrode achieved a limit of detection (LOD) of 0.5 μmol L⁻¹. researchgate.net

More advanced sensors have been developed by modifying electrodes with nanomaterials to enhance sensitivity. A sensor based on a screen-printed carbon electrode modified with multi-walled carbon nanotubes and silver nanoparticles, and incorporating a molecularly imprinted polymer, demonstrated an LOD of 1.8 μmol L⁻¹ for MDPV. nih.gov These developments pave the way for on-site screening of forensic samples. nih.gov

Interactive Data Table: Spectroscopic and Electrochemical Methods for MDPV Analysis

MethodApplicationKey FindingsReference(s)
NMR SpectroscopyStructural ElucidationUnambiguous confirmation of the chemical structure of MDPV. researchgate.netnih.govcatbull.com
DART-MSRapid ScreeningFast and efficient detection with minimal sample preparation. ojp.govrsc.org
Electrochemical SensorsScreening and QuantificationLODs in the micromolar range; potential for portable, on-site analysis. researchgate.netnih.gov

Method Validation and Enantiomeric Stability in Biological Matrices

The accurate quantification of (S)-Methylenedioxypyrovalerone ((S)-MDPV) in biological samples is contingent upon robust, validated analytical methods and a thorough understanding of the enantiomer's stability under various storage and processing conditions. Research has focused on developing sensitive and selective assays, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), and has investigated the potential for racemization and degradation in different biological matrices.

A key challenge in the analysis of chiral compounds like MDPV is ensuring that the enantiomeric ratio does not change between sample collection and analysis. Studies have shown that factors such as temperature, pH, and the composition of the matrix or solvent can influence the stereochemical stability of MDPV enantiomers. mdpi.commdpi.com

Method Validation Findings

Validated analytical methods are crucial for the reliable determination of (S)-MDPV concentrations in biological fluids. An LC-MS/MS method for quantifying MDPV enantiomers in rat serum was developed and validated for selectivity, precision, accuracy, recovery, sensitivity, and reproducibility. rsc.org The linear dynamic range for each enantiomer was established from 1 to 1000 ng/mL. rsc.org For the lower limit of quantitation (LLOQ) of 1 ng/mL, the concentration values were within 30% of the nominal value, while all other calibration standards were within 20%. rsc.org

Similarly, a liquid chromatography-high resolution mass spectrometry method was developed and validated to quantify MDPV and its primary metabolites, 3,4-dihydroxypyrovalerone (3,4-catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV), in human and rat plasma. nih.gov This method demonstrated good selectivity and sensitivity, with a broad linear range from 0.25 to 1000 μg/L for all analytes. nih.gov

Table 1: Summary of Method Validation Parameters for MDPV Analysis

Parameter Matrix Method Linear Range LLOQ Accuracy (% Target) Total Imprecision (%CV) Source
(S)-MDPV Rat Serum LC-MS/MS 1-1000 ng/mL 1 ng/mL <20% (>LLOQ) Not Specified rsc.org
MDPV Human/Rat Plasma LC-HRMS 0.25-1000 µg/L 0.25 µg/L 86-109% 2.1-7.3% nih.gov
3,4-catechol-PV Human/Rat Plasma LC-HRMS 0.25-1000 µg/L 0.25 µg/L 86-109% 2.1-7.3% nih.gov
4-OH-3-MeO-PV Human/Rat Plasma LC-HRMS 0.25-1000 µg/L 0.25 µg/L 86-109% 2.1-7.3% nih.gov

Enantiomeric Stability Research

The stability of MDPV enantiomers is a critical consideration for forensic and clinical toxicology. Investigations have revealed that the enantiomers exhibit different stability profiles, which are influenced by the storage environment.

A study performing a racemization analysis by LC-UV found that both enantiomers of MDPV were stable for up to 48 hours at room temperature and for 24 hours at 37°C. mdpi.com However, racemization was affected by higher temperatures. mdpi.com It was noted that R-(+)-MDPV appeared to undergo racemization to a greater degree and more rapidly than S-(-)-MDPV. mdpi.com Another study reported the enantiomeric inversion of both R-(-)- and S-(+)-MDPV in human whole blood and methanolic solutions. cbs.dk

The choice of solvent is also critical. One study noted that while a high degree of racemization was observed for R-MDPV after 24 hours at room temperature and 37°C in whole blood and methanol (B129727), the enantiomer remained stable when acetonitrile (B52724) was used as the solvent. mdpi.com In unpreserved urine samples, MDPV proved to be more stable compared to solutions in methanol or Na2EDTA-preserved blood. frontiersin.org

The pH of the medium can also play a role. The chiral inversion of synthetic cathinones can occur through keto-enol tautomerism, which is influenced by the basicity of the amino group and pH variations. mdpi.com This is particularly relevant during sample preparation procedures like solid-phase extraction (SPE), which may require pH adjustments. mdpi.com A study monitoring MDPV enantiomers in culture media for ecotoxicity assays observed partial racemization for both enantiomers. mdpi.com For (S)-MDPV, the enantiomeric ratio (e.r.) changed from an initial 96.4/3.6 to 78.0/22.0. mdpi.com

Long-term stability studies have also been conducted. Racemic MDPV and its metabolites were found to be stable in plasma at room temperature for 24 hours, at 4°C for 72 hours, and after three freeze-thaw cycles with less than 10% variability. nih.gov In another study, both MDPV and mephedrone were stable under frozen storage conditions for a two-week period. oup.com

Table 2: Enantiomeric Stability of (S)-MDPV in Various Conditions

Matrix/Solvent Storage Condition Duration Stability Finding Source
Ethanolic Solution Room Temperature 48 hours Stable, minor/no changes in e.r. mdpi.com
Ethanolic Solution 37°C 24 hours Stable, minor/no changes in e.r. mdpi.com
Ethanolic Solution 70°C 24 hours Higher degree of racemization observed. mdpi.com
Human Whole Blood Not Specified Not Specified Enantiomeric inversion demonstrated. cbs.dk
Methanolic Solution Not Specified Not Specified Enantiomeric inversion demonstrated. cbs.dk
Acetonitrile Not Specified Not Specified No chiral inversion reported. mdpi.com
Rat Serum Proper storage/handling During analysis Stable, no apparent racemization. rsc.org
Human/Rat Plasma Room Temperature 24 hours Stable (<10% variability). nih.gov
Human/Rat Plasma 4°C 72 hours Stable (<10% variability). nih.gov
Human/Rat Plasma Freeze-Thaw 3 cycles Stable (<10% variability). nih.gov
Culture Media Ecotoxicity Assay Not Specified Partial racemization observed (e.r. change from 96.4/3.6 to 78.0/22.0). mdpi.com
Na2EDTA Blood Room Temperature/Refrigerated 3-30 days Degradation observed. frontiersin.org

Pharmacological Characterization of S Methylenedioxypyrovalerone and Its Stereoisomers

In Vitro Receptor Binding and Transporter Interaction Studies

Dopamine (B1211576) Transporter (DAT) Affinity and Potency

(S)-Methylenedioxypyrovalerone ((S)-MDPV) demonstrates a high affinity and potent inhibitory effect on the dopamine transporter (DAT). nih.govresearchgate.net In vitro studies using rat brain synaptosomes revealed that (S)-MDPV has a half-maximal inhibitory concentration (IC50) of 2.1 nM for DAT. nih.gov Another study reported an IC50 value of 4.1 ± 0.5 nM. nih.gov In human embryonic kidney (HEK293) cells expressing the human DAT (hDAT), (S)-MDPV displayed an even higher potency with an IC50 of 0.02 µM. nih.gov

Comparatively, the racemic mixture of MDPV has an IC50 of 4.85 nM at DAT, indicating that the (S)-enantiomer is roughly twice as potent as the racemic form. nih.govnih.gov The (R)-enantiomer is significantly less potent, with a reported IC50 of 382.80 nM at DAT. nih.govnih.gov This makes (S)-MDPV approximately 180 to 200 times more potent than (R)-MDPV at inhibiting dopamine reuptake. nih.govacs.org In fact, (S)-MDPV is about 100 times more potent than cocaine at DAT. nih.govacs.org

Table 1: Dopamine Transporter (DAT) Inhibition

Compound IC50 (nM) in Rat Brain Synaptosomes IC50 (µM) in hDAT-expressing HEK293 cells
(S)-MDPV 2.1 nih.gov 0.02 nih.gov
Racemic MDPV 4.85 nih.govnih.gov -
(R)-MDPV 382.80 nih.govnih.gov 2.5 nih.gov
Cocaine - 0.51 nih.gov

Norepinephrine (B1679862) Transporter (NET) Affinity and Potency

Similar to its effects on DAT, (S)-MDPV is a potent inhibitor of the norepinephrine transporter (NET). nih.govresearchgate.net Studies have shown that its potency at NET is generally 2 to 4 times lower than its potency at DAT. nih.govacs.org In rat brain synaptosomes, (S)-MDPV has a reported IC50 of 9.8 ± 1.0 nM for NET. nih.gov The racemic mixture of MDPV has an IC50 of 26 ± 8 nM at NET. nih.gov

The stereoselectivity observed at DAT is also present at NET, although to a lesser extent. (S)-MDPV is approximately 80 times more potent as a reuptake inhibitor at NET than (R)-MDPV. nih.govacs.org The (R)-enantiomer has a reported IC50 of 726 ± 150 nM at NET. nih.gov Furthermore, (S)-MDPV is about 40 times more potent than cocaine at NET. nih.govacs.org

Table 2: Norepinephrine Transporter (NET) Inhibition

Compound IC50 (nM) in Rat Brain Synaptosomes
(S)-MDPV 9.8 ± 1.0 nih.gov
Racemic MDPV 26 ± 8 nih.gov
(R)-MDPV 726 ± 150 nih.gov

Serotonin (B10506) Transporter (SERT) Activity Profile

In stark contrast to its high potency at DAT and NET, (S)-MDPV and its stereoisomers are virtually inactive at the serotonin transporter (SERT). nih.govfrontiersin.org Research has consistently shown that neither racemic MDPV nor its individual optical isomers inhibit the reuptake of serotonin at concentrations up to 10 µM. nih.govnih.govacs.org One study reported a very high IC50 value of 3,349 ± 305 nM for racemic MDPV at SERT, highlighting its weak activity at this transporter. nih.gov This lack of significant affinity for SERT is a key feature of MDPV's pharmacological profile. nih.govpnas.org

Stereoselectivity of Transporter Inhibition by (S)-Methylenedioxypyrovalerone

The pharmacological actions of MDPV at monoamine transporters are highly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. nih.govacs.org As detailed in the preceding sections, (S)-MDPV is approximately 200-fold more potent at inhibiting dopamine reuptake at DAT and about 80-fold more potent at inhibiting norepinephrine reuptake at NET compared to (R)-MDPV. nih.govacs.org This pronounced stereoselectivity indicates that the biological activity of racemic MDPV is primarily attributable to the (S)-isomer. nih.gov Scientific evidence strongly suggests that the (S)-isomers of MDPV are the most potent stereoisomers for producing its characteristic central nervous system stimulant effects. grantome.com

Molecular Mechanisms of Action at Monoamine Transporters

Kinetic Binding Studies: Association and Dissociation Rates

Kinetic binding studies have revealed that the duration of the psychostimulant effects of various DAT inhibitors correlates with their in vitro dissociation rate (koff) from the transporter. pnas.org (S)-MDPV, along with other pyrovalerone analogs, exhibits slow in vitro kinetics at DAT, which is associated with long-lasting psychostimulant effects. pnas.orgpnas.org This contrasts with drugs like cocaine, which have fast in vitro kinetics and shorter-lasting effects. pnas.org

Studies have shown that the recovery of DAT-mediated currents after inhibition is substantially slower for (S)-MDPV compared to its (R)-enantiomer. nih.gov This slow dissociation rate from DAT is a key factor in the sustained pharmacological action of (S)-MDPV. nih.govpnas.org The enantiomeric configuration of MDPV plays a crucial role in shaping its binding kinetics at the dopamine transporter. pnas.org

Distinction from Transporter Substrates (e.g., Amphetamine-like Releasing Agents)

The pharmacological activity of (S)-Methylenedioxypyrovalerone ((S)-MDPV) is primarily characterized by its function as a monoamine transporter inhibitor, a mechanism distinctly different from that of transporter substrates such as amphetamine-like releasing agents. While both classes of compounds increase extracellular concentrations of neurotransmitters like dopamine and norepinephrine, their molecular mechanisms of action at the transporter proteins are fundamentally different.

(S)-MDPV acts as a potent reuptake inhibitor, or blocker, at the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govnih.gov This action is analogous to that of cocaine, where the molecule binds to the transporter protein and physically obstructs the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. nih.govub.edu This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling. In vitro studies using rat brain synaptosomes and human embryonic kidney (HEK293) cells expressing the human transporters have consistently demonstrated that MDPV is a potent inhibitor at DAT and NET but lacks significant activity as a substrate releaser. nih.govacs.org

In contrast, amphetamine-like releasing agents are transporter substrates. These substances are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, causing a massive, non-vesicular release of dopamine and norepinephrine into the synapse. nih.gov

The distinction between an inhibitor and a substrate can be determined experimentally. Assays measuring the inhibition of radiolabeled neurotransmitter uptake can identify a compound's potency as a blocker, but cannot alone distinguish it from a substrate, as both will reduce neurotransmitter accumulation. nih.gov To definitively identify a substrate, release assays are used. In these assays, neurons are preloaded with a radiolabeled substrate, and the ability of the test compound to induce its efflux is measured. Studies have shown that while amphetamine-like compounds induce significant transporter-mediated release, MDPV does not. nih.govacs.org Electrophysiological studies further support this distinction; mephedrone (B570743), a substrate, induces a DAT-mediated inward depolarizing current, whereas MDPV induces an outward hyperpolarizing current, which is characteristic of a transporter blocker. nih.govub.edu

The biological activity of racemic MDPV resides almost entirely with the (S)-enantiomer. nih.govnih.gov (S)-MDPV is significantly more potent than its (R)-enantiomer at inhibiting both DAT and NET. nih.gov This stereoselectivity underscores the specific and high-affinity interaction of the (S)-isomer with these catecholamine transporters.

Modulation of Neurotransmitter Systems in Preclinical Models

Extracellular Dopamine Dynamics in Specific Brain Regions

Consistent with its potent dopamine transporter (DAT) blocking activity, (S)-MDPV robustly increases extracellular dopamine levels in key brain regions associated with reward and motor control. In vivo microdialysis studies in rats have provided direct evidence for this neurochemical effect.

Administration of racemic MDPV has been shown to produce significant, dose-related increases in extracellular dopamine in the nucleus accumbens, a critical component of the brain's reward circuitry. nih.govresearchgate.net Intravenous injections of MDPV at doses of 0.1 mg/kg and 0.3 mg/kg resulted in two- to four-fold increases over basal dopamine levels in this region. nih.gov Further studies have shown that MDPV is approximately ten times more potent than cocaine in its ability to elevate extracellular dopamine. nih.gov The elevation of dopamine in the nucleus accumbens is believed to be a primary contributor to the locomotor stimulant effects of the compound. nih.govnih.gov

Research using retrodialysis directly in the caudate putamen, a region of the striatum involved in motor function and habit formation, demonstrated that MDPV perfusion led to a 470% increase in dopamine levels within 10 minutes. nih.gov Studies have also noted that after intravenous administration, dopamine levels remain elevated for a significantly longer duration following MDPV compared to cocaine. nih.gov This sustained elevation in synaptic dopamine is a key feature of its neuropharmacological profile.

The behavioral effects, such as locomotor hyperactivity, are directly correlated with these neurochemical changes. The stimulant effects are mediated by the increased activation of dopamine receptors, particularly D1 and D2/D3 receptors, by the elevated synaptic dopamine. nih.govnih.govresearchgate.net Given that the (S)-enantiomer is substantially more potent at blocking DAT, it is the primary driver of these profound effects on extracellular dopamine dynamics. nih.govnih.gov

Extracellular Norepinephrine Dynamics

In vitro studies have established the high potency of (S)-MDPV as a NET inhibitor. As shown in the table below, (S)-MDPV is a more potent NET inhibitor than its (R)-isomer and cocaine. nih.gov This potent inhibition of norepinephrine reuptake is expected to enhance noradrenergic neurotransmission.

Considerations for Serotonin System Involvement

In stark contrast to its potent effects on the dopamine and norepinephrine systems, (S)-Methylenedioxypyrovalerone exhibits very weak activity at the serotonin transporter (SERT). nih.govnih.gov This selectivity for catecholamine transporters is a defining characteristic of its pharmacological profile.

Numerous in vitro studies have consistently demonstrated that MDPV is a poor inhibitor of serotonin reuptake, with IC50 values at SERT that are over 100 times weaker than those at DAT and NET. nih.govnih.govresearchgate.net For instance, one study reported an IC50 value of 3349 nM at SERT, compared to 4.1 nM at DAT. researchgate.net Neither racemic MDPV nor its individual (S) or (R) isomers significantly inhibit serotonin reuptake at concentrations up to 10,000 nM. nih.gov

This in vitro profile is reflected in vivo. Microdialysis studies in rats have shown that intravenous administration of MDPV, at doses that cause substantial increases in extracellular dopamine, does not produce any significant change in extracellular serotonin levels in the nucleus accumbens. nih.gov Furthermore, behavioral pharmacology studies have not supported a significant role for the serotonin system in mediating the primary discriminative stimulus effects of MDPV. nih.govresearchgate.net This lack of serotonergic activity distinguishes MDPV from other substances like MDMA or mephedrone, which have significant serotonin-releasing or -inhibiting properties that contribute to their unique effects. nih.gov The available evidence strongly indicates that the direct involvement of the serotonin system in the primary neuropharmacological effects of (S)-MDPV is minimal. biorxiv.org

Preclinical Pharmacokinetics and Metabolism of Methylenedioxypyrovalerone

Absorption, Distribution, and Elimination Kinetics in Animal Models

The movement of MDPV through the body has been characterized in rodent models, providing insights into its rapid onset of action and subsequent clearance.

Plasma Concentration-Time Profiles and Half-Life in Rats

Following subcutaneous administration in rats, MDPV is rapidly absorbed, reaching maximum plasma concentrations (Cmax) within approximately 13 to 19 minutes. nih.govresearchgate.net The Cmax and the total drug exposure over time, represented by the area-under-the-curve (AUC), increase in proportion to the administered dose, indicating linear pharmacokinetics within the tested dose range of 0.5 to 2.0 mg/kg. nih.govnih.gov For instance, at a 0.5 mg/kg dose, the mean Cmax has been reported to be around 72.4 µg/L, while a 2 mg/kg dose results in a Cmax of approximately 271.3 µg/L. nih.gov

The elimination half-life (t1/2) of MDPV in rats is relatively short, ranging from about 78 to 98 minutes. nih.gov This rapid clearance means that by 8 hours after administration, the concentration of the parent drug is very low, typically around 1% of its peak level. nih.gov In contrast, its primary metabolites persist in the plasma for a longer duration. nih.gov

Interactive Table: Pharmacokinetic Parameters of MDPV in Rats After Subcutaneous Administration

Dose (mg/kg)Cmax (µg/L) (Mean ± SD)Tmax (minutes) (Mean ± SD)AUC (min·µg/L) (Mean ± SD)t1/2 (minutes) (Mean ± SD)
0.572.4 ± 18.715.7 ± 5.35393 ± 112977.8 ± 11.6
1.0164.7 ± 3612.9 ± 4.911277 ± 117797.9 ± 29.1
2.0271.3 ± 39.418.6 ± 10.723163 ± 447783.8 ± 32.2

Data sourced from a study by Anizan et al. (2014). nih.gov

Linearity and Non-Linearity of Pharmacokinetics

Research in rats has demonstrated that the pharmacokinetics of MDPV are linear following subcutaneous doses ranging from 0.5 to 2.0 mg/kg. nih.govnih.gov This is evidenced by the dose-proportional increases in both Cmax and AUC for MDPV and its primary metabolites. nih.govnih.gov For example, doubling the dose from 0.5 mg/kg to 1.0 mg/kg, and quadrupling it to 2.0 mg/kg, results in roughly two-fold and four-fold increases in these pharmacokinetic parameters, respectively. nih.gov However, it's worth noting that some studies on related compounds have suggested the possibility of non-linear kinetics, characterized by greater-than-predicted plasma concentrations due to the inhibition of metabolic enzymes. jneurosci.org

Metabolic Pathways and Metabolite Identification

MDPV undergoes extensive metabolism in the body, primarily through Phase I and Phase II biotransformation reactions.

Phase I Biotransformation: O-demethylenation, Hydroxylation, Pyrrolidine (B122466) Ring Oxidation, Lactam Formation

The initial and major step in MDPV's Phase I metabolism is the O-demethylenation of the 3,4-methylenedioxy ring. nih.govresearchgate.netnih.gov This reaction, catalyzed by cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2D6), forms 3,4-dihydroxypyrovalerone, also known as 3,4-catechol-PV. researchgate.netnih.govwikipedia.org This catechol intermediate is then further metabolized by catechol-O-methyltransferase (COMT) to 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV). nih.govresearchgate.netwikipedia.org

Other identified Phase I metabolic pathways include:

Hydroxylation: This can occur on both the aromatic ring and the alkyl side chain. researchgate.netnih.govwikipedia.org

Pyrrolidine Ring Oxidation: The pyrrolidine ring can be oxidized, leading to the formation of a lactam metabolite. researchgate.netwikipedia.orgnih.gov This involves hydroxylation at the 2''-position of the pyrrolidine ring, followed by dehydrogenation. researchgate.net

Lactam Formation and Ring Opening: Following oxidation to a lactam, the pyrrolidine ring can be opened, resulting in the formation of a carboxylic acid. researchgate.netwikipedia.orgnih.gov

In vitro studies using human liver microsomes have identified up to ten different Phase I metabolites, highlighting the complexity of its biotransformation. nih.govresearchgate.netuantwerpen.be

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

The Phase I metabolites of MDPV, particularly 3,4-catechol-PV and 4-OH-3-MeO-PV, undergo Phase II conjugation reactions to facilitate their excretion. nih.gov The primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the hydroxyl groups of the metabolites. nih.govresearchgate.netcaymanchem.comcaymanchem.com These glucuronide conjugates are the main Phase II metabolites found in both rat and human urine. researchgate.net

Sulfation, the addition of a sulfate (B86663) group, has also been identified as a Phase II pathway for MDPV metabolites in in vitro studies with human liver cytosol. nih.govresearchgate.netuantwerpen.be However, some in vivo studies in rats and humans did not detect sulfate conjugates in urine, suggesting that glucuronidation is the more predominant Phase II reaction in these species. nih.gov

Enzymatic Systems Involved in Methylenedioxypyrovalerone Metabolism

The biotransformation of Methylenedioxypyrovalerone (MDPV) is a complex process involving several key enzymatic systems. The primary metabolic pathway begins with the O-demethylenation of the 3,4-methylenedioxy ring, a reaction catalyzed by specific cytochrome P450 isoforms. nih.govresearchgate.netnih.gov This initial step is followed by O-methylation, which is mediated by catechol-O-methyltransferase (COMT). nih.govresearchgate.netnih.gov

Cytochrome P450 (CYP) Isoforms (e.g., CYP1A2, CYP2C19, CYP2D6)

The initial and critical step in MDPV metabolism, the O-demethylenation, is carried out by a concert of cytochrome P450 (CYP) enzymes. nih.govresearchgate.net In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP1A2, CYP2C19, and CYP2D6 as the principal isoforms responsible for this transformation. nih.govresearchgate.netnih.govuantwerpen.be The involvement of multiple CYP isoforms suggests that the metabolism of MDPV is not solely reliant on a single enzyme, which could have implications for potential drug-drug interactions. researchgate.net For instance, the inhibition of one of these enzymes might not completely halt the metabolism of MDPV, as other isoforms can compensate. researchgate.net It has been noted that while MDPV can inhibit CYP2D6 in vitro, the presence of CYP1A2 and CYP2C19 likely prevents this from causing non-linear pharmacokinetics at typical doses. nih.govbiorxiv.org

The role of these specific CYP enzymes is a common feature in the metabolism of compounds containing a methylenedioxy group, such as MDMA. nih.govresearchgate.net However, unlike MDMA, which can cause sustained inhibition of CYP2D6 leading to non-linear accumulation, MDPV appears to exhibit linear pharmacokinetics, suggesting it does not significantly inhibit its own metabolism. nih.govnih.gov

Table 1: Cytochrome P450 Isoforms Involved in MDPV Metabolism

Enzyme FamilyIsoformRole in MDPV Metabolism
Cytochrome P450CYP1A2Catalyzes the O-demethylenation of the 3,4-methylenedioxy ring. nih.govresearchgate.netnih.gov
Cytochrome P450CYP2C19Plays a significant role in the O-demethylenation of the 3,4-methylenedioxy ring. nih.govresearchgate.netnih.govuantwerpen.be
Cytochrome P450CYP2D6Involved in the O-demethylenation of the 3,4-methylenedioxy ring. nih.govresearchgate.netnih.govuantwerpen.be

Catechol-O-methyltransferase (COMT) Activity

Following the initial O-demethylenation by CYP enzymes, the resulting intermediate, 3,4-dihydroxypyrovalerone (3,4-catechol-PV), undergoes further metabolism. nih.govresearchgate.netnih.gov The enzyme Catechol-O-methyltransferase (COMT) is responsible for the subsequent O-methylation of this catechol intermediate. nih.govresearchgate.netnih.gov This enzymatic reaction leads to the formation of 4-hydroxy-3-methoxy-pyrovalerone (4-OH-3-MeO-PV). nih.govnih.gov COMT is a key enzyme in the metabolic pathway of catecholamines, and its involvement in MDPV metabolism highlights the structural similarities between MDPV's metabolites and endogenous neurotransmitters. etsu.edu The methylation of the catechol group is a crucial step that precedes the eventual excretion of the metabolites. nih.gov

Pharmacological Activity of Methylenedioxypyrovalerone Metabolites

In Vitro Activity of 3,4-Catechol-PV and 4-OH-3-MeO-PV

In vitro studies have revealed that 3,4-catechol-PV is a potent inhibitor of both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov Its potency at these transporters is comparable to that of the parent compound, MDPV. nih.gov In contrast, the major metabolite found in plasma and urine, 4-OH-3-MeO-PV, is significantly weaker at blocking both DAT and NET. nih.govnih.gov Neither of these metabolites shows significant activity at the serotonin (B10506) transporter (SERT). nih.gov

Table 2: In Vitro Activity of MDPV Metabolites at Monoamine Transporters

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
3,4-Catechol-PV1111>10,000
4-OH-3-MeO-PVWeakWeak>10,000

Data from in vitro uptake inhibition assays. nih.gov

In Vivo Activity of Metabolites and Contribution to Pharmacodynamic Effects

Despite the potent in vitro activity of 3,4-catechol-PV, its contribution to the in vivo pharmacodynamic effects of MDPV appears to be minimal. nih.govnih.gov Studies in rats have shown that the motor stimulant effects of MDPV are positively correlated with the plasma concentrations of the parent drug, not its metabolites. nih.govnih.govnih.gov In fact, a negative correlation has been observed between the concentrations of the metabolites and locomotor activity, suggesting they might even have an inhibitory effect on motor function. nih.gov

Several factors could explain this discrepancy between in vitro and in vivo activity. One possibility is that the metabolites have limited ability to cross the blood-brain barrier. nih.govnih.gov Research has shown that while MDPV readily enters the brain, its metabolites, 3,4-catechol-PV and 4-OH-3-MeO-PV, have very low brain-to-plasma ratios, indicating poor penetration into the central nervous system. nih.govresearchgate.net Therefore, even though 3,4-catechol-PV is a potent DAT and NET inhibitor in vitro, it is unlikely to reach pharmacologically relevant concentrations in the brain to contribute significantly to the stimulant effects of MDPV. nih.govnih.gov The behavioral effects of MDPV are therefore primarily attributed to the parent compound itself. nih.govresearchgate.net

Neurobiological Investigations of S Methylenedioxypyrovalerone in Preclinical Models

Behavioral Pharmacology in Rodent Models

Locomotor Activity and Stereotypy

(S)-Methylenedioxypyrovalerone has been shown to be a potent psychomotor stimulant in rodent models. ub.edu Studies have demonstrated that (S)-MDPV significantly increases locomotor activity and can induce stereotyped behaviors, which are repetitive, purposeless movements. Research indicates that the locomotor-stimulating effects of racemic MDPV are primarily attributed to the (S)-enantiomer. researchgate.net In fact, (S)-MDPV is more potent in eliciting these effects compared to the racemic mixture, while the (R)-enantiomer shows little to no activity in this regard. researchgate.net The increase in locomotor activity is dose-dependent, with lower to moderate doses generally increasing movement and higher doses leading to the emergence of stereotypies. d-nb.info This pattern of activity is consistent with other psychostimulant drugs that primarily act on the dopamine (B1211576) system. d-nb.info The intensity and duration of stereotyped behaviors also increase with higher doses of MDPV. nih.gov

The stimulant effects of MDPV on locomotion are directly correlated with the concentration of the parent drug in the plasma and striatum. nih.gov Specifically, circulating MDPV concentrations have been shown to positively correlate with the magnitude of both ambulation and stereotypy. nih.gov This relationship underscores that the parent compound, rather than its metabolites, is the primary driver of its locomotor effects. nih.govresearchgate.net Studies in both rats and mice have consistently shown that MDPV administration leads to increased locomotor activity, including horizontal and vertical movements, and exploration. nih.govfrontiersin.orgd-nb.info However, at higher doses, a suppression of locomotor activity can be observed, which is mainly attributed to the occurrence of intense stereotyped behaviors like licking, gnawing, and grooming. d-nb.info

Drug Self-Administration Paradigms

Drug self-administration studies in rodents are a key preclinical model for assessing the reinforcing properties and abuse potential of a substance. nih.gov In these paradigms, animals learn to perform a specific action, such as pressing a lever, to receive an intravenous infusion of a drug. Research has consistently shown that rats will readily self-administer MDPV, indicating its significant reinforcing effects. nih.govnih.gov

Studies comparing MDPV to other stimulants have found it to be a potent and efficacious reinforcer. nih.gov For instance, research has shown that MDPV is more potent and efficacious than methamphetamine in maintaining self-administration behavior. nih.gov The acquisition of MDPV self-administration is rapid, often occurring within the first few days of training. nih.gov When directly compared, the number of MDPV infusions per session is significantly greater than that for methylone, another synthetic cathinone (B1664624). nih.gov This suggests that MDPV possesses a higher abuse liability. nih.govresearchgate.net Dose-substitution studies have revealed that both MDPV and cocaine produce the characteristic inverted U-shaped dose-effect function in self-administration paradigms. researchgate.net Furthermore, some studies have shown that a subset of rats self-administering MDPV develop high levels of intake and compulsive-like patterns of responding. researchgate.net

Intracranial Self-Stimulation Studies

Intracranial self-stimulation (ICSS) is a behavioral paradigm used to evaluate the rewarding effects of drugs. In this procedure, animals are trained to perform a response, such as pressing a lever, to receive a brief electrical stimulation to a reward-related brain region, typically the medial forebrain bundle. nih.gov Drugs that enhance the rewarding properties of this stimulation are thought to have abuse potential.

Studies have shown that (S)-MDPV produces a dose-dependent facilitation of ICSS, indicating an enhancement of brain reward function. researchgate.netnih.govacs.orgnih.govfigshare.com This effect is considered to be abuse-related. researchgate.netnih.govacs.orgnih.govfigshare.com Notably, the potency of (S)-MDPV in facilitating ICSS is greater than that of the racemic mixture of MDPV. researchgate.netnih.govacs.orgnih.govfigshare.com In contrast, the (R)-enantiomer of MDPV fails to significantly alter ICSS, even at doses much higher than the effective doses of the (S)-enantiomer. researchgate.netnih.govacs.orgnih.govfigshare.com The facilitation of ICSS by (S)-MDPV and racemic MDPV is likely linked to their ability to inhibit the dopamine transporter (DAT), as selective DAT inhibitors are known to facilitate ICSS. nih.gov This suggests that the rewarding effects of (S)-MDPV are primarily mediated by its actions on the dopaminergic system. nih.gov

Drug Discrimination Studies

Drug discrimination is a behavioral paradigm that assesses the subjective effects of drugs in animals. In this procedure, animals are trained to recognize the internal state produced by a specific drug and to make a differential response to receive a reward. This method is used to determine if a novel compound produces subjective effects similar to a known drug of abuse.

Studies have demonstrated that rats can be trained to discriminate MDPV from saline, and that (S)-MDPV fully substitutes for the discriminative stimulus effects of racemic MDPV. qeios.com This indicates that the (S)-enantiomer is primarily responsible for the subjective effects of the racemic mixture. In contrast, the (R)-enantiomer fails to substitute for MDPV, even at higher doses. qeios.com The discriminative stimulus effects of MDPV have been shown to overlap with those of other psychostimulants like cocaine and methamphetamine. nih.govmdpi.com The potency of various cathinones, including (S)-MDPV, to produce MDPV-like discriminative stimulus effects is positively correlated with their potency to inhibit the dopamine transporter (DAT), but not the norepinephrine (B1679862) transporter (NET) or the serotonin (B10506) transporter (SERT). nih.gov This suggests that the subjective effects of (S)-MDPV are primarily mediated by its action as a dopamine reuptake inhibitor. nih.gov

Stereoselective Behavioral Effects of (S)-Methylenedioxypyrovalerone

The behavioral effects of methylenedioxypyrovalerone (MDPV) are markedly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. researchgate.netnih.gov This stereoselectivity is evident across a range of behavioral paradigms in rodent models.

In studies of locomotor activity, (S)-MDPV is predominantly responsible for the stimulant effects of the racemic mixture, while (R)-MDPV has little to no effect. researchgate.net Similarly, in drug self-administration and intracranial self-stimulation (ICSS) studies, (S)-MDPV demonstrates greater reinforcing and rewarding properties compared to both the racemic mixture and the (R)-enantiomer. researchgate.netd-nb.infonih.gov For instance, (S)-MDPV facilitates ICSS at lower doses than racemic MDPV, and (R)-MDPV is inactive in this paradigm. researchgate.netnih.govacs.orgnih.govfigshare.com

Drug discrimination studies further highlight this stereoselectivity. (S)-MDPV fully substitutes for the discriminative stimulus effects of racemic MDPV, whereas (R)-MDPV does not. qeios.com This indicates that the subjective effects of MDPV are primarily mediated by the (S)-enantiomer. The underlying neurochemical basis for this stereoselectivity lies in the differential potency of the enantiomers at the dopamine and norepinephrine transporters.

In Vivo Neurochemical Correlates of (S)-Methylenedioxypyrovalerone Action

The behavioral effects of (S)-Methylenedioxypyrovalerone are directly linked to its actions on monoamine neurotransmitter systems in the brain. In vivo microdialysis studies in rodents have been crucial in elucidating these neurochemical correlates.

Research has shown that systemic administration of MDPV leads to a dose-related increase in extracellular dopamine levels in brain regions associated with reward and motor function, such as the nucleus accumbens. nih.govnih.gov This elevation in dopamine is consistent with MDPV's potent activity as a dopamine transporter (DAT) inhibitor. nih.govresearchgate.net In fact, MDPV is approximately 10 times more potent than cocaine at increasing extracellular dopamine. nih.gov The selective increase in extracellular dopamine is thought to be the primary driver of the locomotor stimulant and reinforcing properties of MDPV. nih.govresearchgate.net

In contrast to its potent effects on dopamine, MDPV has a much weaker effect on serotonin levels. nih.gov Studies have shown that while MDPV significantly increases dopamine, it does not produce a similar increase in extracellular serotonin. nih.gov This neurochemical profile, characterized by a potent and selective inhibition of dopamine reuptake, distinguishes MDPV from other psychostimulants like MDMA, which have more pronounced effects on serotonin.

The stereoselectivity of MDPV's behavioral effects is mirrored in its neurochemical actions. The (S)-enantiomer is significantly more potent than the (R)-enantiomer at inhibiting dopamine and norepinephrine reuptake. researchgate.netnih.govacs.orgnih.govfigshare.com This differential potency at the monoamine transporters underlies the more pronounced behavioral effects observed with (S)-MDPV.

Table 1: Behavioral Effects of (S)-MDPV in Rodent Models

Behavioral Paradigm Species Key Findings
Locomotor Activity Rat, Mouse (S)-MDPV is more potent than racemic MDPV in increasing locomotor activity and inducing stereotypy. researchgate.net The (R)-enantiomer has minimal effect. researchgate.net Locomotor stimulation is dose-dependent. d-nb.info
Drug Self-Administration Rat (S)-MDPV is readily self-administered, indicating significant reinforcing properties. nih.gov It is more potent and efficacious than methamphetamine. nih.gov
Intracranial Self-Stimulation Rat (S)-MDPV dose-dependently facilitates ICSS, suggesting it enhances brain reward function. researchgate.netnih.govacs.orgnih.govfigshare.com It is more potent than racemic MDPV, while (R)-MDPV is inactive. researchgate.netnih.govacs.orgnih.govfigshare.com
Drug Discrimination Rat (S)-MDPV fully substitutes for racemic MDPV, indicating it produces the primary subjective effects. qeios.com The (R)-enantiomer does not substitute. qeios.com

Table 2: In Vivo Neurochemical Effects of (S)-MDPV

Neurotransmitter Brain Region Effect
Dopamine Nucleus Accumbens Significant, dose-dependent increase in extracellular levels. nih.govnih.gov
Serotonin Nucleus Accumbens No significant increase in extracellular levels. nih.govnih.gov

Microdialysis Studies of Dopamine and Norepinephrine Release

Microdialysis studies in animal models have been crucial in understanding how (S)-Methylenedioxypyrovalerone (MDPV) affects the brain's monoamine systems. These studies consistently show that MDPV potently increases the extracellular levels of dopamine (DA) and norepinephrine (NE).

In rats, intravenous administration of MDPV leads to a robust and sustained elevation of DA and NE in the nucleus accumbens, a key brain region for reward and motivation. The effect of MDPV on dopamine is particularly pronounced and long-lasting when compared to cocaine. For instance, a dose of 0.3 mg/kg of MDPV can increase dopamine levels by approximately 1,400% from baseline, whereas the same dose of cocaine results in about a 400% increase. This potent action is attributed to MDPV's high affinity and inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), which prevents the reuptake of these neurotransmitters from the synapse. researchgate.net

Similarly, retrodialysis studies, where the drug is directly administered into a specific brain region, have confirmed the potent dopamine-releasing effects of MDPV. In the caudate putamen of rats, MDPV induced a 470% increase in dopamine levels within 10 minutes of perfusion. nih.gov

The following table summarizes the comparative effects of (S)-Methylenedioxypyrovalerone and cocaine on dopamine and norepinephrine release from a representative microdialysis study.

CompoundDose (mg/kg, i.v.)Peak Dopamine Increase (% Baseline)Peak Norepinephrine Increase (% Baseline)
(S)-Methylenedioxypyrovalerone0.1~500%~600%
(S)-Methylenedioxypyrovalerone0.3~1400%~1200%
Cocaine0.3~400%~300%

Fast-Scan Cyclic Voltammetry for Dopamine Clearance

Fast-scan cyclic voltammetry (FSCV) is a technique that allows for real-time measurement of neurotransmitter dynamics, providing high temporal and spatial resolution. FSCV studies have been instrumental in detailing the powerful inhibitory effects of (S)-Methylenedioxypyrovalerone (MDPV) on dopamine clearance. nih.govmdpi.com

In mouse striatal slices, MDPV demonstrates a potent, dose-related inhibition of dopamine clearance. nih.gov This is observed as a significant increase in the magnitude of the evoked dopamine signal and a prolonged decay time, which is characteristic of dopamine uptake inhibitors. nih.gov The potency of MDPV as a dopamine transporter (DAT) inhibitor is significantly greater than that of cocaine. nih.govnih.gov

The table below presents the half-maximal inhibitory concentrations (IC50) for (S)-Methylenedioxypyrovalerone and its enantiomers, along with cocaine, on the dopamine transporter. A lower IC50 value indicates a higher potency.

CompoundDAT Uptake Inhibition IC50 (nM)
(S)-Methylenedioxypyrovalerone2.1
(R)-Methylenedioxypyrovalerone382
Cocaine211

Data derived from studies in rat brain synaptosomes. nih.gov

Neurotoxicity Mechanisms of Methylenedioxypyrovalerone in Preclinical Models

In Vitro Investigations in Neuronal Cell Lines (e.g., SH-SY5Y)

In vitro studies utilizing human-derived neuronal cell lines, such as the SH-SY5Y neuroblastoma cell line, have provided significant insights into the cytotoxic effects of Methylenedioxypyrovalerone (MDPV). utmb.edunih.govnih.gov These studies have consistently demonstrated that MDPV can induce cell death in a concentration-dependent manner. nih.gov

Exposure of SH-SY5Y cells to MDPV has been shown to decrease cell viability and proliferation. utmb.edu Furthermore, the neurotoxic effects of MDPV appear to be more pronounced in differentiated SH-SY5Y cells, which exhibit a more mature neuronal phenotype, compared to undifferentiated cells. nih.gov The mechanisms underlying this cytotoxicity are multifaceted and involve the induction of apoptosis and necrosis. utmb.edu Interestingly, while MDPV is a potent dopamine transporter inhibitor, its neurotoxic effects in differentiated dopaminergic SH-SY5Y cells were not blocked by a DAT inhibitor, suggesting that other mechanisms contribute to its toxicity in this model. nih.gov

Oxidative Stress and Reactive Oxygen/Nitrogen Species Production

A key mechanism implicated in the neurotoxicity of Methylenedioxypyrovalerone (MDPV) is the induction of oxidative stress. nih.govnih.govresearchgate.net This is characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can damage cellular components.

In vitro studies using SH-SY5Y cells have shown that MDPV exposure leads to an increase in ROS and RNS production. nih.gov This oxidative stress is further evidenced by the depletion of intracellular glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov The antioxidant N-acetyl-l-cysteine (NAC) has been shown to mitigate MDPV-induced cell death by inhibiting the generation of ROS and RNS, highlighting the critical role of oxidative stress in its toxic effects. uni.lu

Mitochondrial Dysfunction and Apoptotic Pathways

Mitochondrial dysfunction is a central feature of Methylenedioxypyrovalerone (MDPV)-induced neurotoxicity. nih.govmdpi.comnih.gov Exposure to MDPV has been shown to disrupt mitochondrial function in several ways.

In SH-SY5Y cells, MDPV treatment leads to the dissipation of the mitochondrial membrane potential and a decrease in intracellular ATP levels, indicating impaired mitochondrial energy production. nih.gov This mitochondrial impairment is a critical event that can trigger programmed cell death, or apoptosis. mdpi.comnih.gov

The activation of apoptotic pathways by MDPV has been demonstrated by the activation of caspases, which are key enzymes in the execution of apoptosis. nih.gov Specifically, MDPV has been found to activate caspase-3, caspase-8, and caspase-9, suggesting the involvement of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. nih.govnih.govresearchgate.net The induction of apoptosis is further supported by observations of chromatin condensation and the formation of pyknotic nuclei in MDPV-treated cells. nih.gov

Glial Reactivity and Neuroinflammation Markers in Animal Models

In addition to direct neuronal toxicity, Methylenedioxypyrovalerone (MDPV) can induce neuroinflammatory responses in the brain. This involves the activation of glial cells, such as astrocytes and microglia, which are the resident immune cells of the central nervous system.

Studies in animal models have shown that exposure to MDPV can lead to changes in glial cell morphology and density. For instance, repeated binge-like intake of MDPV in male rats resulted in an increased microglial cell soma volume in the prefrontal cortex, which is indicative of an inflammatory-like state. mdpi.com However, some studies have reported a lack of significant astrogliosis, as measured by glial fibrillary acidic protein (GFAP) levels, in the striatum of mice following an acute binge paradigm of MDPV, in contrast to the effects seen with methamphetamine. nih.gov The response of glial cells to MDPV may depend on various factors, including the specific brain region, the dosage, and the duration of exposure.

Structure Activity Relationships Sar and Computational Studies of Methylenedioxypyrovalerone Analogs

Impact of Pyrrolidine (B122466) Ring and Alkyl Side Chain Modifications on Transporter Potency

The pyrrolidine ring and the α-alkyl side chain are crucial for the high potency of MDPV at the dopamine (B1211576) transporter. nih.govacs.org Systematic deconstruction of the MDPV molecule has revealed that both of these structural features are optimal for DAT inhibition. nih.gov

Pyrrolidine Ring Modifications:

Opening the pyrrolidine ring of MDPV to its N,N-dimethylamine, N-methylamine, or primary amine analogs results in a progressive decrease in potency at DAT. nih.gov However, these analogs still act as reuptake inhibitors. nih.gov Replacing the pyrrolidine ring with a piperidine (B6355638) ring can reduce potency by up to 10-fold. researchgate.net The presence of the pyrrolidine ring also appears to hinder the metabolic reduction of the β-keto group, likely due to steric hindrance. nih.gov Studies have shown that cathinones with a pyrrolidine ring generally function as uptake inhibitors at monoamine transporters. uthscsa.edu

Alkyl Side Chain Modifications:

The length of the α-alkyl side chain is a primary determinant of potency at DAT and NET. nih.gov Shortening the n-propyl side chain of α-PVP (a close analog of MDPV lacking the methylenedioxy group) to an ethyl (α-PBP) or methyl (α-PPP) group leads to a reduction in potency at both transporters. nih.govnih.gov Conversely, lengthening the α-side chain from a propyl to a butyl or pentyl group can maintain or even slightly increase potency at DAT. researchgate.net In fact, the extended α-alkyl group appears to be one of the most critical features for high-affinity DAT inhibition. acs.org Several studies have consistently shown that a longer α-alkyl chain enhances potency for inhibiting dopamine uptake. uthscsa.edunih.gov

Table 1: Impact of Alkyl Chain Length on Transporter Inhibition (IC50 in nM)

Compound α-Alkyl Chain DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM)
α-PPP Methyl >3250 - >10000
α-PBP Ethyl 63.3 - >10000
α-PVP Propyl 17.5 - >10000
α-PHP Butyl 11.6 - >10000

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Role of the 3,4-Methylenedioxy Group on Transporter Selectivity

Removing the 3,4-methylenedioxy moiety from MDPV to form α-PVP has a minimal effect on its potency as a DAT inhibitor. nih.govnih.gov However, the presence of this group significantly increases the potency of inhibition at SERT. nih.gov For instance, MDPV is approximately 20-fold more potent than α-PVP at inhibiting serotonin (B10506) uptake. nih.gov Similarly, 3,4-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is about 40-fold more potent at SERT than its counterpart lacking the methylenedioxy group, α-PPP. nih.gov

This increased SERT activity conferred by the methylenedioxy group leads to a decrease in DAT selectivity. For example, the DAT/SERT selectivity ratio for MDPV is around 750, while for α-PVP, it is significantly higher, indicating greater selectivity for DAT. nih.gov The addition of a 3,4-methylenedioxy group to other cathinone (B1664624) scaffolds has also been shown to increase potency at SERT. acs.org In contrast, this group appears to hinder the metabolic reduction of the adjacent β-keto group. nih.gov

Table 2: Influence of the 3,4-Methylenedioxy Group on Transporter Inhibition (IC50 in nM)

Compound DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM) DAT/SERT Selectivity Ratio
MDPV ~4.85 - ~3800 ~750
α-PVP ~17.5 - >10000 >3800
MDPPP - - - ~40
α-PPP >3250 - >10000 -

Data compiled from various sources. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative structure-activity relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These analyses are used to identify the physicochemical properties of molecules that govern their potency and selectivity. wikipedia.orgnih.gov

For MDPV and its analogs, QSAR studies have provided valuable insights into the structural determinants of their interaction with monoamine transporters. nih.gov A significant finding from QSAR analysis is the correlation between the "size" of the α-alkyl side chain and the potency of DAT reuptake inhibition. nih.gov Specifically, the potency of a series of α-PVP analogs was found to be significantly correlated with both the volume and the lipophilicity (π value) of the α-substituent. nih.govnih.gov This suggests that larger and more lipophilic alkyl groups at the α-position enhance DAT inhibitory activity.

QSAR analyses have also been applied to understand transporter selectivity. For a series of para-substituted methcathinone (B1676376) analogs, the steric parameter (Es) of the substituent at the para position of the phenyl ring was found to be a key determinant of selectivity between DAT and SERT. shulginresearch.netnih.gov Larger substituents at this position tend to shift the selectivity towards SERT. acs.org While these studies were not on MDPV itself, they highlight the importance of steric and electronic properties of aromatic ring substituents in modulating transporter interactions for the broader cathinone class.

The application of QSAR helps to predict the activity of new, unstudied compounds and to guide the design of molecules with specific transporter profiles. wikipedia.orgnih.gov

Computational Modeling and Molecular Docking Studies of Transporter Interactions

Computational modeling and molecular docking are powerful tools used to simulate and visualize the interactions between a ligand, such as MDPV, and its protein target, like the dopamine transporter (DAT). nih.govnih.gov These methods provide a three-dimensional perspective of the binding pocket and help to identify the key amino acid residues involved in the interaction. nih.gov

Molecular docking studies of MDPV and its analogs with a homology model of the human DAT (hDAT) have identified several key residues within the binding site. tandfonline.comresearchgate.net These include Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, and Phe326. tandfonline.comresearchgate.net The interactions with these residues are thought to be crucial for the high-affinity binding of potent inhibitors like MDPV, MDPBP, and MDPPP. tandfonline.comresearchgate.net

Docking simulations suggest that the aromatic ring of MDPV analogs is situated in a similar position to that of other DAT inhibitors like cocaine. pnas.org However, some analogs, such as (S)-αPVP, appear to protrude deeper into the S1 binding site, which may explain differences in their interaction profiles. pnas.org

Molecular dynamics (MD) simulations, which model the movement of the ligand and protein over time, have shown that many synthetic cathinones, including those with a pyrrolidine ring, remain stable within the active site of hDAT through non-bonded interactions. tandfonline.comresearchgate.net These computational approaches, combining methods like Density Functional Theory (DFT), ADMET (Administration, Distribution, Metabolism, Excretion, and Toxicity) predictions, docking, and MD simulations, complement experimental findings and help to explain the observed biological activity trends of these compounds. tandfonline.comresearchgate.net

Q & A

Q. What analytical methods are most effective for detecting (S)-MDPV and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for quantifying (S)-MDPV in plasma and urine. For example, Wang et al. (2012) optimized LC-MS/MS protocols for equine plasma with a lower limit of detection (LLOD) of 0.1 ng/mL . Electropolymerized molecularly imprinted polymers (MIPs) combined with carbon nanotubes offer alternative electrochemical detection methods, particularly useful for forensic screening . Researchers should validate methods using isotopically labeled internal standards to account for matrix effects.

Q. What are the primary metabolic pathways of (S)-MDPV in humans and animal models?

(S)-MDPV undergoes phase I metabolism via demethylenation (catalyzed by CYP2C19, CYP2D6, and CYP1A2) followed by methylation, producing 3,4-dihydroxypyrovalerone (3,4-catechol-PV) . Additional pathways include pyrrolidine ring oxidation to lactam and carboxylic acid derivatives. Phase II metabolism involves glucuronidation of hydroxylated metabolites. Studies in human liver microsomes and recombinant CYP enzymes are critical for identifying isoform-specific contributions .

Q. How does (S)-MDPV interact with monoamine transporters compared to other synthetic cathinones?

(S)-MDPV acts as a potent dopamine and norepinephrine reuptake inhibitor (IC₅₀ ~10 nM for DAT), with negligible serotonin transporter (SERT) affinity. This distinguishes it from methylone, which exhibits mixed DAT/SERT inhibition. In vitro assays using transfected HEK cells or synaptosomal preparations are recommended to quantify transporter inhibition kinetics .

Advanced Research Questions

Q. How can stereochemical differences between (S)- and (R)-MDPV enantiomers influence neuropharmacological outcomes?

Enantiomeric purity significantly impacts potency. For example, (S)-MDPV exhibits higher DAT binding affinity than the (R)-form. Researchers should employ chiral chromatography (e.g., Chiralpak columns) or enantioselective synthesis to isolate isomers. Behavioral studies in rodents using intracranial self-stimulation (ICSS) or conditioned place preference (CPP) can correlate stereochemistry with reward thresholds .

Q. How should conflicting data on MDPV’s locomotor effects be resolved in preclinical models?

Discrepancies in locomotor hyperactivity (e.g., dose-dependent biphasic responses) may arise from differences in rodent strains, dosing regimens, or environmental factors. Aarde et al. (2015) demonstrated that binge-like MDPV administration in Sprague-Dawley rats produces dose-dependent increases in wheel activity, whereas lower doses in Wistar rats may show sedation . Standardizing protocols (e.g., open-field vs. home-cage monitoring) and controlling for circadian rhythms can improve reproducibility .

Q. What metabolomics approaches reveal multi-organ toxicity of (S)-MDPV after acute exposure?

Untargeted GC-MS metabolomics in mice identified disruptions in brain (glutamate/GABA imbalance), liver (β-oxidation suppression), and kidney (oxidative stress markers) following acute MDPV exposure. Researchers should integrate pathway analysis (e.g., KEGG, MetaboAnalyst) to map perturbed metabolic networks and validate findings with targeted LC-HRMS .

Q. What strategies improve detection of MDPV in polydrug abuse scenarios?

Co-consumption with opioids or cannabinoids complicates toxicological interpretation. Gas chromatography-MS (GC-MS) with derivatization (e.g., MSTFA) enhances metabolite identification in urine, while high-resolution MS (HRMS) libraries (e.g., SWGTOX) aid untargeted screening . Cross-reactivity studies with immunoassays are necessary to avoid false negatives .

Methodological Considerations

  • Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For behavioral studies, incorporate operant self-administration paradigms to model addiction liability .
  • Data Contradictions : Apply Bland-Altman analysis or meta-regression to reconcile inter-study variability in pharmacokinetic parameters (e.g., half-life differences between rats and humans) .
  • Ethical Compliance : Adhere to DEA Schedule I regulations for handling synthetic cathinones and obtain IRB approval for human metabolite studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.